molecular formula C15H14N4O2S B12166638 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B12166638
M. Wt: 314.4 g/mol
InChI Key: SAYARPKNQDYXGY-UHFFFAOYSA-N
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Description

2-(4-Acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic small molecule characterized by a central acetamide linker bridging a 4-acetamido-substituted indole and a thiazole ring. This compound is structurally notable for its dual aromatic/heterocyclic framework, which is often leveraged in drug discovery for modulating protein-protein interactions. The acetamido-indole moiety may contribute to binding affinity, while the thiazole ring enhances metabolic stability and solubility.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O2S/c1-10(20)17-12-3-2-4-13-11(12)5-7-19(13)9-14(21)18-15-16-6-8-22-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,21)

InChI Key

SAYARPKNQDYXGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetamido group.

    Thiazole Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the acetamido group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions could occur at the thiazole ring, especially if it contains leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving indole and thiazole-containing compounds.

    Medicine: Investigation of its potential as a therapeutic agent due to the biological activities associated with indole and thiazole moieties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole groups can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

The following analysis compares 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide with structurally analogous acetamide-thiazole derivatives, focusing on synthetic routes , physicochemical properties , and biological activities .

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Target Reference
2-(4-Acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (Target) ~343.37 Not reported 4-Acetamidoindole, thiazole S-protein–ACE2 interaction [5]
N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) 422.54 289–290 Piperazine, p-tolyl MMP inhibition [2]
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-(4-Br-phenyl)thiazol-5-yl)acetamide (9c) ~616.47 (estimated) Not reported Benzodiazole, bromophenyl, triazole Docking studies (enzyme binding) [1]
2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6a) ~341.38 Not reported Coumarin, methylamino Selective enzyme inhibition [8]
N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9a) 615.05 135–137 Sulfamoyl, chlorothiophene Antimicrobial [9]

Key Observations :

  • Substituent Diversity : The target compound’s 4-acetamidoindole group distinguishes it from derivatives with piperazine (13 ), benzodiazole-triazole (9c ), or sulfamoyl-pyrrole (9a ) moieties. These substituents influence solubility, binding specificity, and metabolic stability.
  • Molecular Weight : The target compound (~343.37 g/mol) is lighter than most analogs, which may enhance membrane permeability compared to bulkier derivatives like 9c (~616 g/mol).

Key Insights :

  • Target Specificity : The target compound’s S-protein inhibition aligns with antiviral applications, contrasting with MMP/lipoxygenase inhibitors (anti-inflammatory) or antimicrobial agents.
Patent and Prior Art Considerations

excludes several benzimidazole-thiazole acetamides (e.g., 2-(benzimidazol-1-yl)-N-[4-(4-chlorophenyl)thiazol-2-yl]acetamide) due to prior disclosure as local anesthetics . This underscores the novelty of the target compound’s 4-acetamidoindole-thiazole scaffold in non-anesthetic applications.

Biological Activity

2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that integrates indole and thiazole moieties, both of which are known for their significant biological activities. This compound's unique structure, featuring an acetamido group and a thiazole ring, suggests potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is C15H14N4O2S, with a molecular weight of 314.4 g/mol. The presence of both indole and thiazole rings in its structure may enhance its biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds similar to 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole have shown inhibitory effects on cancer cell lines. A study found that compounds with thiazole and indole moieties could inhibit carbonic anhydrases, enzymes crucial for tumor growth and metastasis.

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For example, the antiproliferative activity was tested on human cervix carcinoma (HeLa) and murine leukemia cells (L1210), showing promising results with IC50 values indicating effective concentration ranges for therapeutic applications .

Antimicrobial Activity

The structural components of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide also suggest potential antimicrobial properties. Compounds incorporating indole rings are known for their ability to combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

The exact mechanisms through which 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell proliferation and inflammation.

Summary of Biological Activities

Activity Description References
AnticancerInhibits proliferation in cancer cell lines (HeLa, L1210)
AntimicrobialPotential to disrupt bacterial metabolism
Anti-inflammatoryMay modulate inflammatory pathways

Future Directions

Ongoing research aims to elucidate the full therapeutic potential of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial in developing this compound as a novel therapeutic agent.

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